Piperidinoacetonitrile
Overview
Description
Piperidinoacetonitrile is a chemical compound that is related to piperidine, a six-membered ring with one nitrogen atom. Piperidinoacetonitrile derivatives are of interest in the field of medicinal chemistry due to their potential biological activities and their use as building blocks in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of piperidinoacetonitrile derivatives can be achieved through various methods. One approach involves the solid-phase synthesis of β-aminosubstituted piperidinols starting from 1,2,3,6-tetrahydropyridine. This method includes the formation of an epoxide resin followed by ring opening with primary and secondary amines, with lithium perchlorate in acetonitrile promoting the epoxide ring-opening efficiently . Another synthesis route for piperidine derivatives is the five-component condensation that is diastereoselective and involves the use of methyl acetoacetate, aldehydes, and anilines in the presence of InCl3, which results in the precipitation of highly functionalized piperidines .
Molecular Structure Analysis
The molecular structure of piperidinoacetonitrile derivatives is characterized by the presence of a piperidine ring, which is a common structural motif in many biologically active compounds. The basic nitrogen atom of the piperidine ring is a key feature that influences the biological activity of these compounds. For instance, the introduction of a benzoylaminoethyl group to the piperidine ring, as in the case of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, can lead to significant anti-acetylcholinesterase activity .
Chemical Reactions Analysis
Piperidinoacetonitrile derivatives can undergo various chemical reactions that enhance their biological activity or allow for further functionalization. For example, substituting the benzamide with a bulky moiety or introducing an alkyl or phenyl group at the nitrogen atom can dramatically enhance the anti-acetylcholinesterase activity of these compounds . Additionally, piperidine has been used as a catalyst in the synthesis of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, which exhibit antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinoacetonitrile derivatives are influenced by their molecular structure. The presence of different substituents on the piperidine ring can affect properties such as solubility, boiling point, and stability. The basicity of the nitrogen atom in the piperidine ring is a crucial factor that affects the compound's reactivity and interaction with biological targets . The solid-phase synthesis approach allows for the generation of compound arrays with diverse properties by varying the amines used in the ring-opening step .
Scientific Research Applications
Potential in Treating Psychiatric Disorders
- Piperidine, a component related to Piperidinoacetonitrile, was studied for its psychotherapeutic properties. It was found to antagonize the central actions of certain psychotomimetic properties and might serve as an endogenous agent regulating behavior, potentially as a psychotropic agent (Abood, Rinaldi, & Eagleton, 1961).
Antimicrobial Effects
- Piperidine, formed from cadaverine in the human intestine, has been shown to prevent Salmonella typhimurium invasion into intestinal epithelium and enhance mouse survival, suggesting its potential in antimicrobial treatment strategies (Köhler, Rodrigues, Maurelli, & McCormick, 2002).
Enhancement of Drug Bioavailability
- Piperidine derivatives, as part of Ayurvedic herbals, have been shown to increase the bioavailability of certain drugs, either by promoting rapid absorption from the gastrointestinal tract or by protecting the drug from being metabolized in the liver (Atal, Zutshi, & Rao, 1981).
Inhibition of Cancer Cell Proliferation and Metastasis
- Piperine, a piperidine alkaloid, inhibits the growth and metastasis of cancer cells, including osteosarcoma cells, by inducing G2/M cell cycle arrest and down-regulating MMP-2/-9 expression (Zhang et al., 2015).
Anticancer Potential
- Both piperine and piperidine display therapeutic potential against various cancers, regulating crucial signaling pathways essential for cancer establishment (Mitra et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-piperidin-1-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-7-9-5-2-1-3-6-9/h1-3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVBVRODHJFTGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184185 | |
Record name | Acetonitrile, piperidino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidinoacetonitrile | |
CAS RN |
3010-03-5 | |
Record name | 1-Piperidineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3010-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidinoacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidinoacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidinoacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidinoacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetonitrile, piperidino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-1-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERIDINOACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8I8FIB013 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.